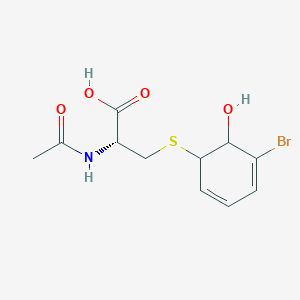

3,2-Premercapturic acid

Description

Historical Elucidation of the Mercapturic Acid Pathway and its Intermediates

The journey to understanding 3,2-premercapturic acid begins with the discovery of the mercapturic acid pathway itself. In the late 19th century, scientists first identified mercapturic acids as sulfur-containing metabolites of aromatic compounds like bromobenzene (B47551) and chlorobenzene, which were excreted in urine. psu.edu For decades, it was believed that these mercapturic acids were the direct end-products of detoxification.

A pivotal shift in this understanding occurred in the mid-20th century. Researchers observed that the amount of mercapturic acid isolated from urine increased significantly after acidification. amanote.com This led to the groundbreaking hypothesis and subsequent discovery of "premercapturic acids," which are acid-labile precursors to the final mercapturic acid products. amanote.comannualreviews.org These early studies, often using compounds like naphthalene, laid the essential groundwork for isolating and identifying specific premercapturic acid intermediates, including the later-characterized this compound. annualreviews.org

Position of this compound within the Glutathione (B108866) Conjugation Cascade

This compound is a key metabolite formed during the biotransformation of certain xenobiotics, with bromobenzene being a classic example. The process is initiated by the cytochrome P450 enzyme system, which metabolizes the parent compound into a reactive electrophilic intermediate, in this case, an arene oxide.

The formation of this compound specifically originates from bromobenzene-2,3-oxide (B1229446). nih.govtandfonline.com This epoxide is then conjugated with the endogenous antioxidant glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). wikipedia.orgnih.gov This initial conjugate then undergoes a series of enzymatic modifications. The glutamyl and glycinyl residues are sequentially cleaved by γ-glutamyltransferase and dipeptidases, respectively, to yield the corresponding cysteine conjugate. wikipedia.orgnih.gov Finally, the cysteine conjugate is N-acetylated by N-acetyltransferases to form the premercapturic acid, S-(2-hydroxy-3-bromocyclohexa-3,5-dienyl)-N-acetylcysteine, also known as this compound. nih.govtandfonline.com

The general pathway can be summarized as follows: Xenobiotic → Epoxide → Glutathione Conjugate → Cysteinylglycine (B43971) Conjugate → Cysteine Conjugate → Premercapturic Acid → Mercapturic Acid

Structural Characteristics of Premercapturic Acids as Acid-Labile Metabolites

The defining structural characteristic of premercapturic acids, including the 3,2-isomer, is their inherent instability, particularly in acidic conditions. tandfonline.comresearchgate.net The structure of this compound, identified as S-(2-hydroxy-3-bromocyclohexa-3,5-dienyl)-N-acetylcysteine, contains a hydroxyl group and a bulky N-acetylcysteine group on adjacent carbons of a partially saturated ring. nih.govtandfonline.com This arrangement makes the molecule susceptible to elimination reactions.

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent elimination of water and rearrangement of the double bonds leads to the formation of a stable aromatic mercapturic acid. The dehydration of this compound is particularly interesting as it can lead to the formation of multiple mercapturic acid isomers due to potential rearrangements.

| Condition | Dehydration Products of this compound |

| Acid-catalyzed | o-bromophenylmercapturic acid and m-bromophenylmercapturic acid nih.govtandfonline.com |

| Base-catalyzed | m-bromophenylmercapturic acid nih.govtandfonline.com |

This acid-lability is a critical consideration in metabolic studies, as the profile of excreted mercapturic acids can be influenced by the pH at which urine is processed. The study of these dehydration reactions has been instrumental in confirming the structure of the parent premercapturic acid and understanding the chemical mechanisms of xenobiotic metabolism.

Foundational Significance of Premercapturic Acids in Xenobiotic Metabolism Studies

The discovery and characterization of premercapturic acids, with this compound being a prime example, have been of foundational significance to the field of xenobiotic metabolism. Their existence provides direct evidence for the formation of reactive epoxide intermediates from aromatic hydrocarbons. The isolation of this compound from the urine of animals exposed to bromobenzene was a key finding that solidified the role of bromobenzene-2,3-oxide as a discrete metabolite. nih.govtandfonline.com

Furthermore, the study of different premercapturic acid isomers, such as the 3,2-, 3,4-, and 4,3-isomers from bromobenzene, has provided insights into the regioselectivity of both the initial epoxidation reaction and the subsequent glutathione conjugation. nih.gov The differential formation of these isomers under various induction conditions of metabolizing enzymes (e.g., phenobarbital (B1680315) or β-naphthoflavone) has helped to elucidate the specific roles of different cytochrome P450 isozymes in the bioactivation of xenobiotics. nih.gov

The identification of these transient intermediates has also been crucial for a more complete understanding of detoxification pathways. It highlights a critical step where a reactive electrophile is trapped and processed for excretion. This has significant implications for assessing the bioactivation of chemicals and their potential for toxicity, as the balance between the formation of reactive intermediates and their detoxification via pathways like premercapturic acid formation is a key determinant of cellular damage.

Structure

3D Structure

Properties

CAS No. |

134958-26-2 |

|---|---|

Molecular Formula |

C11H14BrNO4S |

Molecular Weight |

336.2 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(5-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-9-4-2-3-7(12)10(9)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |

InChI Key |

BWZJWISICOJRCY-IDKOKCKLSA-N |

SMILES |

CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1C=CC=C(C1O)Br)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |

Synonyms |

3,2-premercapturic acid |

Origin of Product |

United States |

Mechanistic Investigations of 3,2 Premercapturic Acid Biosynthesis

Role of Glutathione (B108866) S-Transferases (GSTs) in Initial Conjugation Steps

The initial and rate-limiting step in the biosynthesis of mercapturic acids is the conjugation of an electrophilic compound with the tripeptide glutathione (GSH). nih.govwikipedia.org This reaction is primarily catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). wikipedia.orgnih.gov GSTs are found in most life forms and play a crucial role in cellular detoxification by rendering xenobiotics more water-soluble, thus facilitating their excretion. wikipedia.orgnih.gov

Substrate Specificity and Isoenzyme Contributions (e.g., Theta-class GSTs)

The GST superfamily is diverse, with several classes of isoenzymes, including Alpha, Mu, Pi, and Theta, each exhibiting distinct but often overlapping substrate specificities. nih.gov This broad specificity allows GSTs to act on a vast array of structurally varied hydrophobic xenobiotics. openaccessjournals.com Each GST enzyme possesses a binding site for GSH (the G-site), which is highly conserved, and a more variable hydrophobic-binding site (H-site) that accommodates the electrophilic substrate. nih.gov

The Theta-class GSTs are notable for their presence across a wide range of species, from bacteria to mammals. nih.gov They are involved in the metabolism of various compounds and exhibit glutathione peroxidase activity. cdnsciencepub.comresearchgate.netresearchgate.net Studies on recombinant human GST T1-1, a Theta-class enzyme, have shown its capability to conjugate glutathione with dichloromethane, a known carcinogen. researchgate.net While phi and tau classes of GSTs in plants are primarily involved in xenobiotic metabolism, theta-class GSTs have more restricted activities towards xenobiotics but play a significant role in oxidative stress metabolism. cdnsciencepub.comresearchgate.net The substrate specificity of different GST isoenzymes is a key determinant in the metabolic fate of a xenobiotic.

Enzymatic Catalysis of Electrophilic Compound Conjugation

GSTs catalyze the nucleophilic attack of the sulfur atom of glutathione on an electrophilic center of a xenobiotic substrate. wikipedia.orgresearchgate.net This conjugation reaction can occur through several mechanisms, including nucleophilic substitution and Michael addition. mdpi.comresearchgate.net The binding of GSH to the active site of the enzyme facilitates the ionization of its thiol group to the highly nucleophilic thiolate anion (GS-), significantly accelerating the rate of conjugation compared to the non-enzymatic reaction. nih.gov This enzymatic process is vital for neutralizing reactive electrophiles that could otherwise interact with and damage critical cellular macromolecules like proteins and nucleic acids. wikipedia.org

Formation and Reactivity of Arene Oxide Intermediates

The biotransformation of aromatic compounds often proceeds through the formation of reactive epoxide intermediates known as arene oxides. acs.orgpnas.orgtaylorandfrancis.com These intermediates are central to the metabolic pathways leading to the formation of premercapturic acids. tandfonline.comresearchgate.net

Cytochrome P450-Dependent Generation of Epoxides

The formation of arene oxides is primarily catalyzed by the cytochrome P450 (P450) superfamily of monooxygenases. researchgate.netacs.orgrsc.org These enzymes are involved in a vast number of oxidative reactions, including the epoxidation of aromatic hydrocarbons. researchgate.netacs.org The P450 catalytic cycle involves the activation of molecular oxygen to a highly reactive state that can be transferred to the aromatic substrate, forming an epoxide ring. rsc.orgchemrxiv.org The stability and reactivity of the resulting arene oxide can vary significantly depending on the structure of the parent compound. researchgate.net For instance, the metabolism of bromobenzene (B47551) involves its conversion to bromobenzene oxide, a reactive intermediate that can then be conjugated with glutathione. tandfonline.comresearchgate.net

Glutathione Adduct Formation with Specific Arene Oxides

Once formed, arene oxides are electrophilic and can react with nucleophiles within the cell. A major detoxification pathway involves the enzymatic conjugation of these arene oxides with glutathione, catalyzed by GSTs. tandfonline.comresearchgate.netrsc.org This reaction leads to the formation of a glutathione adduct. For example, the metabolism of bromobenzene to bromobenzene-2,3-oxide (B1229446) is followed by its conjugation with GSH to form a premercapturic acid precursor. nih.gov The isolation of 3,2-premercapturic acid as a urinary metabolite of bromobenzene provides strong evidence for the formation of bromobenzene-2,3-oxide as a discrete metabolic intermediate. nih.gov The subsequent enzymatic processing of this glutathione conjugate leads to the formation of the corresponding premercapturic acid. tandfonline.comresearchgate.net

Stereochemical Aspects and Isomeric Divergence in Premercapturic Acid Production

The enzymatic reactions involved in the biosynthesis of premercapturic acids are often stereospecific, leading to the formation of specific stereoisomers. This stereoselectivity is evident in both the P450-catalyzed epoxidation and the subsequent GST-catalyzed glutathione conjugation. nih.govnih.gov

The reaction of a chiral arene oxide with glutathione can result in the formation of diastereomeric glutathione adducts. tandfonline.comrsc.org High-performance liquid chromatography (HPLC) techniques have been developed to separate and analyze these diastereomers, providing insight into the stereochemical course of the metabolic reactions. tandfonline.comtandfonline.com For example, the reaction of (+/-)-styrene oxide with N-acetylcysteine produces a mixture of diastereoisomers. nih.gov

Furthermore, the stereoselectivity of GSTs can vary between different tissues and with different substrates. nih.gov For instance, cytosolic GSTs from rat liver, lung, and heart show high selectivity for the reaction of GSH with the R-configured oxirane carbon of benzo(a)pyrene 4,5-oxide, while kidney and spleen cytosol are selective for the S-configured carbon. nih.gov This tissue-specific and substrate-dependent stereoselectivity contributes to the isomeric divergence observed in the production of premercapturic acids and their subsequent metabolites. The dehydration of different premercapturic acid isomers can also proceed via different mechanisms, with some involving rearrangement and others proceeding by direct elimination, further contributing to the complexity of the final metabolic profile. nih.gov

Interactive Data Table: GST Substrate Specificity

| GST Class | Example Substrates | Primary Function |

| Theta | Dichloromethane, Cumene Hydroperoxide | Oxidative Stress Metabolism, Xenobiotic Conjugation |

| Phi | Various Herbicides | Xenobiotic Metabolism (in plants) |

| Tau | Specific Herbicides | Xenobiotic Metabolism (in plants) |

| Alpha | Endogenous products of oxidative stress | Detoxification |

| Mu | Epoxides of polycyclic aromatic hydrocarbons | Detoxification |

| Pi | Wide range of electrophiles | Detoxification |

Interactive Data Table: Metabolites in Bromobenzene Metabolism

| Precursor | Intermediate | Metabolite |

| Bromobenzene | Bromobenzene-2,3-oxide | This compound |

| Bromobenzene | Bromobenzene-3,4-oxide (B1197308) | 3,4- and 4,3-Premercapturic acids |

Differentiation of Regioisomeric Premercapturic Acids (e.g., 3,2-, 3,4-, 4,3-Isomers)

The initial step in the formation of premercapturic acids from aromatic compounds like bromobenzene is the cytochrome P-450-mediated oxidation to form an arene oxide intermediate. nih.gov In the case of bromobenzene, this can result in the formation of bromobenzene-2,3-oxide and bromobenzene-3,4-oxide. These reactive epoxides can then be attacked by the thiol group of glutathione (GSH). Subsequent enzymatic processing of the glutathione conjugate leads to the corresponding premercapturic acid.

The regioselectivity of the nucleophilic attack by glutathione on the arene oxide ring dictates the structure of the resulting premercapturic acid isomer. For instance, the reaction with bromobenzene-2,3-oxide can theoretically yield two regioisomeric premercapturic acids: S-(3-bromo-2-hydroxycyclohexa-4,6-dien-1-yl)-N-acetylcysteine (this compound) and S-(2-bromo-3-hydroxycyclohexa-4,6-dien-1-yl)-N-acetylcysteine (2,3-premercapturic acid). Similarly, bromobenzene-3,4-oxide can give rise to 3,4- and 4,3-premercapturic acid isomers.

A key study successfully isolated and characterized a new premercapturic acid metabolite of bromobenzene from the urine of rats induced with β-naphthoflavone, identifying it as the this compound. nih.gov This was distinct from the inseparable 1:1 mixture of 3,4- and 4,3-premercapturic acids isolated from the urine of rats induced with phenobarbital (B1680315). nih.gov The formation of the 3,2-isomer was only detected in β-naphthoflavone-induced animals, highlighting the role of specific cytochrome P-450 isozymes in determining the initial epoxidation site and, consequently, the final premercapturic acid regioisomer. nih.gov

The differentiation of these isomers can be achieved through a combination of analytical techniques, including ¹H-NMR and mass spectrometry. nih.gov Furthermore, their chemical degradation behavior provides a clear distinction. Acid-catalyzed dehydration of the this compound yields a mixture of ortho- and meta-bromophenylmercapturic acids, whereas the mixture of 3,4- and 4,3-isomers yields only para-bromophenylmercapturic acid. nih.gov This suggests a sulfur shift occurs during the acid-catalyzed dehydration of the 3,2- and 3,4-premercapturic acids, but not the 4,3-isomer. nih.gov In contrast, base-catalyzed dehydration of the this compound produces only meta-bromophenylmercapturic acid, while the 3,4- and 4,3-mixture gives both para- and meta-bromophenylmercapturic acids. nih.gov

Table 1: Characteristics of Regioisomeric Premercapturic Acids from Bromobenzene Metabolism. nih.gov

| Isomer | Precursor Arene Oxide | Inducing Agent | Acid Dehydration Products | Base Dehydration Products |

|---|---|---|---|---|

| This compound | Bromobenzene-2,3-oxide | β-Naphthoflavone | o- and m-Bromophenylmercapturic acid | m-Bromophenylmercapturic acid |

| 3,4- and 4,3-Premercapturic acids (mixture) | Bromobenzene-3,4-oxide | Phenobarbital | p-Bromophenylmercapturic acid | p- and m-Bromophenylmercapturic acids |

Stereoselective Metabolism Leading to Premercapturic Acid Conjugates

The formation of premercapturic acid conjugates is often a highly stereoselective process, governed by the enzymes involved, particularly glutathione S-transferases (GSTs). These enzymes catalyze the nucleophilic attack of glutathione on the electrophilic carbon atoms of the arene oxide ring. The stereochemistry of the resulting conjugate depends on both the stereochemistry of the arene oxide and the specific GST isozyme involved.

GSTs exhibit both stereoselectivity and regioselectivity. For instance, studies with various arene oxides have demonstrated that different GST isozymes can preferentially catalyze the reaction at one of the two enantiomers of a racemic arene oxide and/or direct the attack of glutathione to a specific carbon atom of the oxirane ring. nih.govnih.govnih.gov For example, isozyme C2 of rat liver GST is stereospecific, catalyzing the attack of glutathione at the oxirane carbon of R absolute configuration for a series of K-region arene oxides. nih.gov In contrast, isozyme A2 shows a lower degree of stereoselectivity. nih.gov

The stereoselectivity of GSTs is a critical factor in determining the final stereochemical composition of the excreted premercapturic acids. The enzymatic conjugation of glutathione with (+/-)-benzo(a)pyrene 4,5-oxide by a purified glutathione transferase from the little skate resulted in the formation of only one diastereomer of each positional isomer, indicating high substrate regiospecificity and stereospecificity. epa.gov This is in contrast to the non-enzymatic reaction, which produces all four possible stereoisomers. epa.gov

The stereochemistry of the premercapturic acid can influence its subsequent metabolism and biological activity. Therefore, understanding the stereoselective aspects of its biosynthesis is essential for a complete picture of the metabolic fate of the parent xenobiotic.

Non-Enzymatic Pathways Contributing to Premercapturic Acid Formation

While the conjugation of glutathione with arene oxides is often enzyme-catalyzed, non-enzymatic reactions can also contribute to the formation of premercapturic acid precursors. The inherent reactivity of arene oxides as electrophiles allows them to react spontaneously with nucleophiles like glutathione, particularly at physiological pH. tandfonline.com

The question of whether premercapturic acids are exclusively products of enzymatic reactions has been a subject of debate. tandfonline.com The non-enzymatic reaction between an arene oxide and glutathione would proceed via a direct nucleophilic attack, and its rate would be dependent on the concentration of both reactants and the intrinsic reactivity of the specific arene oxide.

Studies have shown that glutathione can react non-enzymatically with various electrophilic compounds. For example, the reaction of glutathione with polychlorinated biphenyl (B1667301) (PCB) quinones can occur via a non-enzymatic nucleophilic displacement of chlorine or through a Michael addition. pnas.org While arene oxides and quinones are different classes of electrophiles, these findings highlight the potential for spontaneous glutathione conjugation.

Metabolic Transformations and Disposition of 3,2 Premercapturic Acid

Acid-Catalyzed Dehydration to Stable Mercapturic Acid Metabolites

Premercapturic acids, such as 3,2-premercapturic acid, are acid-labile precursors that undergo dehydration to form the corresponding stable aromatic mercapturic acids. This conversion is a critical step in the metabolic pathway of aromatic compounds that form glutathione (B108866) S-conjugates. For instance, the metabolism of bromobenzene (B47551) involves the formation of a premercapturic acid intermediate which is then dehydrated under acidic conditions to yield S-(4-bromophenyl)mercapturic acid tandfonline.com.

Detailed kinetic and thermodynamic data for the acid-catalyzed dehydration of this compound are not extensively available in the current literature. However, the general principles of acid-catalyzed dehydration of alcohols suggest a mechanism involving protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. The subsequent deprotonation yields the stable aromatic ring of the mercapturic acid. The stability of the resulting aromatic system is a significant thermodynamic driving force for this reaction.

General kinetic parameters for acid-catalyzed dehydration reactions can be influenced by factors such as the concentration of the acid catalyst, temperature, and the structure of the premercapturic acid itself. The table below illustrates hypothetical kinetic parameters based on general acid-catalyzed dehydration reactions of secondary alcohols, which share mechanistic similarities with the dehydration of premercapturic acids.

| Parameter | Hypothetical Value Range | Influencing Factors |

| Rate Constant (k) | 10-4 - 10-2 s-1 | Acid concentration, Temperature, Substrate structure |

| Activation Energy (Ea) | 80 - 120 kJ/mol | Stability of the carbocation intermediate |

| Enthalpy of Reaction (ΔH) | -20 to -50 kJ/mol | Formation of a stable aromatic system |

| Entropy of Reaction (ΔS) | Positive | Increase in the number of molecules (water is eliminated) |

The acid-catalyzed dehydration of premercapturic acids derived from aromatic compounds can be accompanied by molecular rearrangements. These rearrangements can lead to a revision of the structural assignments of the resulting mercapturic acids tandfonline.com. The formation of a carbocation intermediate during the dehydration process allows for the possibility of hydride or alkyl shifts to form a more stable carbocation before the final elimination of a proton to form the aromatic ring. The potential for such rearrangements underscores the complexity of the metabolic fate of xenobiotics that proceed through the premercapturic acid pathway. The specific rearrangement pathways are dependent on the structure of the initial premercapturic acid and the stability of the possible carbocation intermediates.

Sequential Enzymatic Processing of Glutathione S-Conjugates

The formation of this compound is preceded by a series of enzymatic reactions that process the initial glutathione S-conjugate. This pathway is a major route for the biotransformation of a wide range of electrophilic compounds tandfonline.comnih.gov. The sequential action of specific enzymes transforms the bulky, tripeptide-containing glutathione conjugate into the smaller, N-acetylated cysteine conjugate known as mercapturic acid tandfonline.comnih.govwikipedia.orgresearchgate.net.

The first step in the enzymatic processing of glutathione S-conjugates involves the removal of the γ-glutamyl residue, a reaction catalyzed by γ-glutamyltransferases (GGT) tandfonline.comnih.gov. GGT is a membrane-bound enzyme that cleaves the bond between the glutamate (B1630785) and cysteine residues of the glutathione conjugate.

Following the action of GGT, the resulting cysteinylglycine (B43971) S-conjugate is a substrate for dipeptidases, which hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues wikipedia.orgnih.gov. This step releases glycine and yields the cysteine S-conjugate, a key intermediate in the mercapturic acid pathway. The table below provides representative kinetic parameters for GGT with glutathione as a substrate.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) |

| γ-Glutamyltransferase | Glutathione | 0.096 - 0.097 | Not specified |

| γ-Glutamyltransferase | S-Methylglutathione | Not specified | Slightly higher than glutathione |

Data sourced from studies on human liver and kidney GGT.

The final step in the formation of mercapturic acid is the N-acetylation of the cysteine S-conjugate. This reaction is catalyzed by the microsomal enzyme cysteine S-conjugate N-acetyltransferase, which has been identified as N-acetyltransferase 8 (NAT8) nih.govnih.gov. NAT8 transfers an acetyl group from acetyl-CoA to the amino group of the cysteine S-conjugate, forming the final mercapturic acid product nih.govnih.govwikipedia.org. This acetylation step is crucial as it renders the molecule more water-soluble and facilitates its excretion. Studies with recombinant human NAT8 have shown its activity towards various S-aryl-substituted cysteine conjugates bac-lac.gc.ca.

The table below summarizes the kinetic parameters of human NAT8 for the acetylation of several aromatic cysteine conjugates.

| Substrate | Km (µM) | Vmax (pmol/min/µg protein) |

| S-benzyl-L-cysteine | 130 ± 20 | 180 ± 10 |

| S-(4-nitrobenzyl)-L-cysteine | 110 ± 10 | 150 ± 5 |

| S-(1-menaphthyl)-L-cysteine | 140 ± 20 | 160 ± 10 |

These values represent the mean ± S.E. from experiments with recombinant human NAT8 expressed in HEK293T cells.

Intestinal Microflora Contributions to Premercapturic Acid Pathway Metabolite Processing

The intestinal microflora can significantly influence the metabolism and disposition of xenobiotics, including metabolites of the mercapturic acid pathway. Gut bacteria possess a wide range of enzymatic activities that can act on these compounds, potentially leading to their further transformation or degradation. For some xenobiotics, the intestinal flora is essential for the production of certain metabolites derived from mercapturic acids, a process that can involve enterohepatic circulation.

Studies have shown that gut microbiota can be involved in the cleavage of the C-S bond of cysteine S-conjugates, a reaction catalyzed by bacterial C-S lyases. This can lead to the formation of reactive thiols, which may have toxicological implications. The processing of mercapturic acid pathway metabolites by intestinal bacteria can therefore alter the metabolic profile and the ultimate fate of the parent xenobiotic. The extent of this microbial metabolism can vary depending on the specific compound and the composition of the individual's gut microbiota.

Interspecies Comparative Metabolic Profiling of Premercapturic Acids

The metabolic fate of xenobiotics and their metabolites, including premercapturic acids, is not uniform across different biological species. Significant variations in enzymatic pathways and metabolic rates can lead to diverse metabolic profiles, which is a critical consideration in toxicology and pharmacology. The study of these differences, known as comparative metabolism, often utilizes various animal models to predict and understand human metabolism. Although specific comparative metabolic data for this compound is not extensively documented, the principles of interspecies variation can be thoroughly illustrated by examining the metabolism of other structurally related mercapturic acids. These studies reveal that pathways such as conjugation and deacetylation are subject to considerable species-specific modulation.

Analysis of Metabolic Diversities Across Animal Models

The investigation of mercapturic acid metabolism across different animal models has revealed significant diversity in how these compounds are processed and eliminated. The mercapturic acid pathway is a primary route for the detoxification of electrophilic compounds, involving conjugation with glutathione (GSH), subsequent enzymatic cleavage of the glutamate and glycine residues, and finally, N-acetylation of the remaining S-substituted cysteine conjugate. However, the efficiency and balance of these steps can vary considerably between species.

Urinary metabolite analysis is a key tool for identifying these interspecies differences. Such studies can reveal not only the primary mercapturic acid but also precursor molecules like cysteine-S-conjugates, indicating variations in the final N-acetylation step. For instance, early research suggested that the guinea pig might not acetylate S-substituted L-cysteines as readily as rabbits or rats. This observation prompted further investigation into the activity of deacetylating enzymes, as a highly active deacetylation system could mask the initial acetylation process scispace.com.

Differences in toxicant metabolism between species, particularly between commonly used laboratory rodents and humans, are often significant. Therefore, the identification and quantification of mercapturate products in different species are essential for accurate risk assessment and for understanding species-specific mechanisms of toxicity or detoxification nih.gov. The study of various mercapturic acids in rats, rabbits, and guinea pigs has provided foundational knowledge on these metabolic diversities, showing that both the structure of the mercapturic acid and the species of animal influence the metabolic outcome scispace.comnih.gov.

Species-Specific Variations in Conjugation and Deacetylation Mechanisms

The final steps of the mercapturic acid pathway—N-acetylation of the cysteine S-conjugate to form the mercapturic acid, and the reverse reaction, deacetylation—are key points of species-specific metabolic variation.

Conjugation (N-Acetylation): The ability to N-acetylate S-substituted cysteines differs among species. A comparative study involving the administration of S-benzyl-L-cysteine and S-butyl-L-cysteine to rabbits, rats, and guinea pigs demonstrated this variability. The results indicated that guinea pigs are less capable of acetylating these compounds compared to rabbits and rats, leading to the excretion of a smaller proportion of the dose as the corresponding mercapturic acid nih.gov. This suggests that the enzymatic machinery responsible for N-acetylation exhibits different levels of activity or substrate specificity in these species.

Deacetylation: The hydrolysis of mercapturic acids back to their corresponding S-substituted cysteines is another critical metabolic step that shows marked interspecies differences. This deacetylation can influence the compound's residence time and potential for bioactivation, as the resulting cysteine conjugate can sometimes be a substrate for enzymes like β-lyase, leading to reactive thiols scispace.com.

A pivotal study by Bray and James in 1959 examined the deacetylation of several mercapturic acids by liver and kidney preparations from the rabbit, rat, and guinea pig. The findings demonstrated that both the tissue type and the animal species significantly impact the rate of deacetylation. For example, guinea pig liver extracts were found to be particularly active in deacetylating certain mercapturic acids compared to liver extracts from rats and rabbits. In contrast, kidney tissues from rabbits and guinea pigs often showed higher deacetylating activity than rat kidney tissue scispace.comnih.gov.

The substrate itself also plays a crucial role. The rate of hydrolysis of N-acetyl-S-benzyl-L-cysteine was found to be highest in guinea pig liver preparations, whereas N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine was more readily deacetylated by kidney preparations across the tested species scispace.com. These findings underscore the complexity of predicting metabolic pathways across species, as the metabolic fate is determined by an interplay between the compound's structure and the specific enzymatic capabilities of the organism.

The interactive table below summarizes the deacetylation activity for different mercapturic acids in liver and kidney tissues of the rabbit, rat, and guinea pig, based on the data from Bray and James (1959).

Analytical Methodologies for 3,2 Premercapturic Acid Research

Advanced Spectrometric and Chromatographic Techniques

The combination of liquid chromatography with tandem mass spectrometry has become the gold standard for mercapturic acid analysis, offering superior performance over older methods. Gas chromatography-mass spectrometry also plays a role, particularly when specific derivatization procedures are applied.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of mercapturic acids due to its high sensitivity and selectivity. nih.gov This method allows for the simultaneous quantification of multiple mercapturic acids in a single chromatographic run. nih.gov The use of electrospray ionization (ESI) is common, often in the negative ion mode, which is well-suited for acidic molecules like mercapturates. dss.go.thnih.gov For instance, in selected ion monitoring (SIM) mode, specific mass-to-charge ratio (m/z) ions corresponding to the deprotonated molecules [M-H]⁻ are monitored. dss.go.th The instrumental detection limits with LC-MS can be improved by approximately 100-fold compared to methods using UV detection. dss.go.th

The development of these methods involves careful optimization of both the chromatographic separation and the mass spectrometric parameters. Isotope dilution tandem mass spectrometry, which uses stable isotope-labeled internal standards, is a frequently employed strategy to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. nih.gov A validation for one such method demonstrated limits of quantitation ranging from 0.01 to 3.2 µg/L, precision (as relative standard deviation) from 0.6 to 20.9%, and accuracy between 93.4 to 114.9% of theoretical values. nih.gov

Table 1: Examples of LC-MS/MS Methodologies for Mercapturic Acid Analysis This table is interactive. Click on the headers to sort.

| Analyte(s) | Sample Matrix | LC Column | Mass Spectrometry Mode | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| 5 Mercapturic Acids | Human Urine | Reversed-phase C30 | ESI-SIM | 2.4–3.2 ng/mL | dss.go.thnih.gov |

| Multiple Mercapturic Acids | Human Urine | Reversed-phase | Isotope Dilution MS/MS | 0.01–3.2 µg/L | nih.gov |

| DHBMA, 3-HPMA, CEMA, SPMA | Human Urine | C18 | HPLC-MS/MS (MRM) | 0.003–0.062 µg/L | nih.gov |

| MHBMA, DHBMA, THBMA | Human Urine | - | HPLC-ESI⁻-MS/MS | - | nih.gov |

High-Performance Liquid Chromatography (HPLC) is the core separation technique for analyzing mercapturic acids. nih.gov Given the polar nature of these compounds, reversed-phase HPLC is the most common approach. dss.go.th A variety of stationary phases have been successfully used, including C18 and C30 columns. dss.go.thpsu.edu For example, a method for separating five different mercapturic acids utilized a reversed-phase C30 column. dss.go.th Another study used a Bondapak C18 analytical column for the separation of premercapturic acid isomers. psu.edu

The mobile phase typically consists of an aqueous component, often with an acid modifier like acetic or formic acid to improve peak shape and control ionization, and an organic solvent such as methanol (B129727) or acetonitrile. psu.educhemrxiv.org Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate a wide range of mercapturic acids with different polarities within a reasonable analysis time. psu.edu While HPLC can be paired with UV detection, its coupling with mass spectrometry (LC-MS) is generally preferred for analyzing trace levels in complex biological samples due to the significantly higher selectivity and sensitivity of the mass spectrometer. dss.go.thnih.gov

While LC-MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of mercapturic acids, although it requires a chemical derivatization step to increase the volatility of these non-volatile compounds. dss.go.thpsu.edu Premercapturic acids, for instance, can be converted into methyl ester (ME) or methyl ester-trimethylsilyl ether (ME-TMS) derivatives, which are more amenable to GC analysis. psu.edu

Another derivatization technique is alkaline permethylation. This procedure was used to analyze urinary mercapturic acids from rats treated with bromobenzene (B47551). The analysis successfully identified not only the expected bromodimethoxythioanisole isomers but also unexpected bromomonomethoxythioanisole isomers, suggesting the presence of a new class of bromomonohydroxyphenyl mercapturic acids. nih.gov This highlights the utility of GC-MS in identifying novel metabolites, provided that effective derivatization strategies are employed. nih.gov

Optimization of Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the successful analysis of 3,2-premercapturic acid and related compounds in biological samples. The primary goals are to remove interfering matrix components, such as salts and proteins, and to concentrate the analytes of interest to a level suitable for detection. umn.edu

Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and enrichment of mercapturic acids from urine. dss.go.thnih.gov The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while matrix interferences are washed away. The purified analytes are then eluted with a small volume of a strong solvent. nih.gov

For mercapturic acid analysis, reversed-phase sorbents like C18 (e.g., Sep-Pak Plus tC18) are commonly employed. dss.go.thnih.gov The general procedure involves acidifying the urine sample before loading it onto a pre-conditioned cartridge. After washing to remove impurities, the mercapturic acids are eluted with an organic solvent like methanol or acetonitrile. dss.go.th This process not only cleans the sample but also concentrates the analytes, improving method sensitivity. Studies have reported high and consistent mean recoveries for various mercapturic acids using SPE, often ranging from 93.2% to 107.2%. dss.go.th Another study reported recovery ranges of 101.7%–124.4% for different mercapturates. nih.gov

Table 2: Overview of Solid Phase Extraction (SPE) Protocols for Mercapturic Acids This table is interactive. Click on the headers to sort.

| SPE Cartridge Type | Sample Pre-treatment | Elution Solvent | Mean Recovery | Reference |

|---|---|---|---|---|

| Sep-Pak Plus tC18 | Dilution with water | Acetonitrile | 93.2–107.2% | dss.go.th |

| C18 | Centrifugation | - | 101.7%–124.4% | nih.gov |

| Oasis HLB | Acidification | 75% Methanol | - | nih.gov |

Liquid-Liquid Extraction (LLE) is another fundamental sample preparation technique that can be applied to the analysis of mercapturic acids in complex biological samples. umn.edunih.gov LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. nih.gov

For the extraction of acidic compounds like mercapturic acids from urine, the sample is first acidified to a low pH (e.g., pH 2 with HCl). ru.nl This protonates the acidic functional groups, making the molecules less polar and more soluble in an organic solvent. The acidified urine is then vigorously mixed with a water-immiscible organic solvent such as diethyl ether or dichloromethane. ru.nlresearchgate.net The mercapturic acids partition into the organic layer, leaving many water-soluble matrix components behind in the aqueous phase. After separation of the layers, the organic solvent containing the analytes is collected and typically evaporated to concentrate the sample before analysis. ru.nl One study described a continuous LLE method using diethyl ether for 24 hours to extract mercapturic acids from acidified urine. ru.nl

Critical Role of pH Control in Preserving Premercapturic Acid Integrity and Facilitating Conversion

The stability and accurate quantification of premercapturic acids are critically dependent on pH control during sample collection and analysis. Premercapturic acids, such as S-phenylmercapturic acid (SPMA), are known to be unstable and can exist in urine in varying amounts. coresta.org They undergo conversion to their stable mercapturic acid counterparts under acidic conditions. coresta.org

For instance, in the analysis of urinary SPMA, a biomarker for benzene (B151609) exposure, acidification of the urine sample is a crucial step. coresta.orgumn.edu Research has demonstrated that the complete conversion of the unstable pre-SPMA to the stable SPMA occurs at a pH below 1.1. coresta.org Therefore, it is recommended that urine samples be adjusted to a pH of less than 1 before analysis to ensure that all pre-SPMA is converted to SPMA, allowing for an accurate measurement of total exposure. coresta.org This acidification step is frequently employed regardless of the specific sample preparation technique used. umn.edu

The ratio of pre-SPMA to SPMA can be significant. In one study, the average ratio of pre-SPMA/SPMA in the urine of smokers and occupationally exposed individuals at pH 2 was found to be 1.35, with a high relative standard deviation, indicating substantial variability. coresta.org This highlights the importance of complete conversion for consistent and reliable results. The structural integrity of premercapturic acids derived from aromatic compounds can also be affected by pH, as acid-catalyzed dehydration may lead to rearrangements. tandfonline.comresearchgate.net

The following table summarizes the effect of pH on the conversion of pre-SPMA to SPMA:

| pH Level | Conversion of pre-SPMA to SPMA | Implication for Analysis |

| > 2 | Incomplete conversion, variable pre-SPMA/SPMA ratio coresta.org | Inaccurate quantification of total SPMA |

| 2 | Average pre-SPMA/SPMA ratio of 1.35 in exposed individuals coresta.org | Underestimation of total SPMA if not acidified further |

| < 1.1 | Complete conversion to SPMA coresta.org | Accurate measurement of total SPMA |

This critical reliance on pH control underscores the need for standardized and carefully controlled pre-analytical procedures in research involving premercapturic acids to ensure the integrity of the analytes and the accuracy of the quantitative data.

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for the quantification of mercapturic acids, including this compound. nih.govrsc.org This technique involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govacanthusresearch.com

The core principle of IDMS is the addition of a known amount of the labeled internal standard to the sample at the earliest stage of analysis. nih.gov This standard acts as a surrogate for the analyte throughout the entire analytical process, including extraction, purification, and ionization in the mass spectrometer. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. nih.govacanthusresearch.com By measuring the ratio of the unlabeled analyte to the labeled internal standard, it is possible to accurately calculate the concentration of the analyte in the original sample, compensating for variations in recovery and matrix effects. nih.govacanthusresearch.com

Utilization of Labeled Internal Standards

The selection and use of appropriate labeled internal standards are fundamental to the success of IDMS. acanthusresearch.com For the analysis of mercapturic acids, deuterated or ¹³C-labeled analogues of the target analytes are commonly used. nih.gov For example, in the analysis of mercapturic acid metabolites of 1,3-butadiene (B125203), such as MHBMA and DHBMA, deuterated internal standards like ²H₆-MHBMA and ²H₇-DHBMA are employed. nih.gov Similarly, for the quantification of sulforaphane (B1684495) mercapturic acid pathway conjugates, D8-labeled standards of sulforaphane and its four mercapturic acid pathway conjugates have been synthesized and used. nih.gov

When designing a stable isotope-labeled internal standard, several factors are crucial:

Stability of the label: The isotopes should be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com For instance, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen. acanthusresearch.com

Mass difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic overlap and ensure clear differentiation in the mass spectrometer. acanthusresearch.com

Purity: The internal standard should be free of any unlabeled analyte to avoid interference and ensure accurate quantification. acanthusresearch.com

Label position: If tandem mass spectrometry (MS/MS) is used, the label should be on the fragment of the molecule that will be quantified. acanthusresearch.com

The use of these carefully designed labeled internal standards in IDMS significantly enhances the accuracy, precision, and reliability of quantitative measurements of this compound and other mercapturic acids in complex biological matrices. nih.govnih.gov

Validation and Performance Assessment of Quantitative Assays

The validation of quantitative assays is a critical process to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. fyonibio.com This is particularly important in the analysis of biomarkers like this compound, where accurate data is essential for research and clinical studies. nih.gov The validation process involves the evaluation of several key performance parameters. fyonibio.comnih.gov

Methodological Considerations for Precision, Accuracy, Linearity, and Sensitivity

Precision and Accuracy: Precision refers to the closeness of repeated measurements to each other, while accuracy is the closeness of a measured value to the true value. nih.gov Both are typically assessed using quality control (QC) samples at different concentration levels. fyonibio.com For instance, in the quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene (B1664543), intraday and interday precision ranged from 1.7% to 4.3%, with accuracies between 99.4% and 109.9% at concentrations of 0.6 and 3 ng/mL. nih.gov Similarly, a method for analyzing 18 urinary mercapturic acids demonstrated excellent robustness, accuracy, and sensitivity. nih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte that can be determined with suitable precision, accuracy, and linearity. fyonibio.com Calibration curves are used to establish linearity. nih.gov

Sensitivity: The sensitivity of an assay is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For example, a method for quantifying two major mercapturic acid metabolites of 1,3-butadiene reported LODs of 0.14 and 0.16 ng/mL. rsc.org Another method for isomeric mercapturic acids of 1,3-dichlorobenzene had an LOQ of 0.1 ng/mL. nih.gov

The following table provides examples of validation parameters from published methods for mercapturic acid analysis:

| Analyte(s) | Precision (%RSD) | Accuracy (% Recovery) | LOQ/LOD | Reference |

| 2,4- and 3,5-dichlorophenylmercapturic acid | 1.7 - 4.3 | 99.4 - 109.9 | LOQ: 0.1 ng/mL | nih.gov |

| DHBMA and MHBMA | ≤14.8 | 87.1 - 107.9 | LOD: 0.14 and 0.16 ng/mL | rsc.org |

| 18 various mercapturic acids | Not specified | Excellent | Sensitive | nih.gov |

Strategies for High-Throughput Analytical Workflows

High-throughput analysis is crucial for large-scale studies, such as epidemiological research and clinical trials, where a large number of samples need to be processed efficiently. nih.govnih.gov Key strategies for achieving high-throughput workflows in the analysis of mercapturic acids include:

Multiplexing: Developing methods that can simultaneously quantify multiple analytes in a single run significantly increases throughput. nih.gov For example, two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods were developed for the complementary, rapid, and sensitive determination of 18 different mercapturic acids. nih.gov

Fast Chromatography: Employing ultra-high-performance liquid chromatography (UHPLC) can significantly reduce the analysis time per sample compared to traditional HPLC. umn.edunih.gov

Automation: Automating sample preparation and injection steps using robotic systems can further enhance throughput and reduce manual errors.

By implementing these strategies, researchers can achieve a time- and cost-efficient analysis of a large number of samples, which is essential for advancing our understanding of exposure to various toxicants through the measurement of mercapturic acid biomarkers. nih.gov

Immunochemical Detection Systems for Premercapturic Acid Metabolites

While chromatographic methods coupled with mass spectrometry are the gold standard for the quantification of mercapturic acids, immunochemical methods offer an alternative approach, particularly for screening large numbers of samples. researchgate.net These methods are based on the specific recognition of an antigen (the mercapturic acid or a related hapten) by an antibody.

One example of an immunochemical assay is the enzyme-linked immunosorbent assay (ELISA). An ELISA for atrazine (B1667683) mercapturic acid was developed using polyclonal sheep antiserum generated against an improved hapten. researchgate.net This assay demonstrated high sensitivity, with an IC50 of 0.08 ± 0.02 µg/L, and was highly selective for atrazine mercapturic acid over other atrazine metabolites and triazine herbicides. researchgate.net

However, the development of immunochemical assays for premercapturic acids themselves is challenging due to their inherent instability. coresta.org The focus of immunochemical methods has generally been on the stable mercapturic acid end-products. It is conceivable that antibodies could be generated to recognize the stable, dehydrated form of the premercapturic acid.

The applicability of immunochemical methods to the broader class of premercapturic acid metabolites is an area that requires further research. The development of such assays would depend on the ability to synthesize stable haptens that mimic the structure of the target premercapturic acid metabolite to elicit a specific antibody response. While immunochemical methods may not offer the same level of quantitative accuracy and structural confirmation as mass spectrometry, they can be valuable tools for rapid screening and preliminary assessment of exposure in large populations. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The development of an ELISA for a small molecule like this compound involves several key steps, beginning with the synthesis of an immunogen to elicit an immune response, followed by the development and optimization of the assay itself. While specific ELISA kits for this compound are not commercially available, the principles for their development can be extrapolated from research on other mercapturic acids and small molecule biomarkers.

A competitive ELISA format is typically employed for the detection of small analytes. In this format, an antigen conjugate, which consists of this compound or a structurally similar hapten covalently linked to a carrier protein (e.g., bovine serum albumin), is immobilized onto the wells of a microtiter plate. The sample containing the free this compound is then added to the wells along with a specific primary antibody. The free analyte in the sample competes with the immobilized antigen for binding to the limited amount of antibody. After an incubation period, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., colorimetric, fluorescent, or chemiluminescent). The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

The development of a sensitive and specific ELISA for this compound would require careful optimization of several parameters, including the choice of carrier protein and conjugation chemistry for the immunogen and coating antigen, the dilution of the primary and secondary antibodies, incubation times and temperatures, and the composition of buffers.

For instance, in the development of an ELISA for 3-hydroxypropyl mercapturic acid (3-HPMA), researchers utilized a chicken antibody raised against a 3-HPMA-conjugated chicken albumin antigen. fujifilm.comnih.gov The assay demonstrated linearity in the range of 0 to 10 μM, showcasing its utility for measuring urinary 3-HPMA levels. fujifilm.comnih.govvulcanchem.comnih.gov This approach highlights a potential pathway for developing a similar assay for this compound.

Table 1: Key Steps in the Development of a Competitive ELISA for this compound

| Step | Description |

| Hapten Synthesis | Chemical synthesis of a this compound derivative with a reactive group for conjugation. |

| Immunogen Preparation | Covalent conjugation of the hapten to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, Bovine Serum Albumin) to make it immunogenic. |

| Immunization | Immunization of animals (e.g., rabbits, mice, chickens) with the immunogen to produce polyclonal or monoclonal antibodies. |

| Coating Antigen Preparation | Conjugation of the hapten to a different carrier protein (e.g., Ovalbumin) to be coated onto the ELISA plate. |

| Antibody Screening and Characterization | Screening of the resulting antibodies for their affinity and specificity to this compound. |

| Assay Optimization | Optimization of assay parameters such as coating concentration, antibody dilutions, incubation times, and buffer compositions. |

| Validation | Validation of the developed ELISA for its accuracy, precision, sensitivity, and specificity. |

Antibody Generation and Specificity for Premercapturic Acid Adducts

The cornerstone of any immunoassay is the antibody, and its specificity is paramount for the reliable detection of the target analyte. The generation of antibodies specific to this compound adducts presents a significant challenge due to the small size and relatively simple structure of the hapten.

To elicit an immune response, the this compound molecule must be covalently linked to a larger carrier protein, as mentioned previously. The choice of the conjugation site on the hapten and the nature of the linker arm can significantly influence the specificity of the antibodies produced. For instance, if the linker is attached to a part of the molecule that is common to other related mercapturic acids, the resulting antibodies may exhibit cross-reactivity.

The specificity of the generated antibodies must be thoroughly characterized. This is typically done through competitive ELISA experiments where the ability of various structurally related compounds to inhibit the binding of the antibody to the coated antigen is assessed. For example, in the context of this compound, potential cross-reactants would include its isomers (3,4- and 4,3-premercapturic acids), the parent compound (bromobenzene), and other metabolites.

Research on antibodies for other small molecule adducts provides insights into achieving high specificity. For example, in the development of antibodies for styrene (B11656) oxide-modified proteins, it was found that the use of a spacer in the immunogen design made the styrene oxide adduct more "visible" to the immune system, leading to the generation of specific antibodies. nih.gov This suggests that a similar strategy could be employed for this compound to enhance the immune response and the specificity of the resulting antibodies.

Furthermore, the development of monoclonal antibodies, in contrast to polyclonal antibodies, can offer higher specificity and a continuous, well-characterized supply of the reagent. However, the production of monoclonal antibodies is a more resource-intensive process.

Academic Research Applications and Mechanistic Toxicological Insights of 3,2 Premercapturic Acid Studies

Elucidation of Xenobiotic Metabolic Pathways and Detoxication Mechanisms

The study of 3,2-premercapturic acid and related compounds has been fundamental in understanding the mercapturic acid pathway, a critical route for the biotransformation and detoxification of foreign electrophilic compounds (xenobiotics). nih.gov This pathway's primary function is to convert toxic electrophiles into less toxic, more water-soluble metabolites that can be easily excreted from the body. tandfonline.com The formation of mercapturic acids (N-acetyl-l-cysteine S-conjugates) involves a sequence of enzymatic reactions starting with the conjugation of the xenobiotic with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). nih.govtandfonline.com

This initial glutathione S-conjugate is then sequentially hydrolyzed to an l-cysteinylglycine S-conjugate and then to an l-cysteine (B1669680) S-conjugate. nih.gov The final step is the N-acetylation of the cysteine S-conjugate to form the mercapturic acid. wikipedia.org Premercapturic acids are key, acid-labile intermediates in this process, particularly characteristic of the metabolism of aromatic compounds. tandfonline.com

Early research identified these precursors in the urine of animals exposed to substances like bromobenzene (B47551) and naphthalene. tandfonline.com For example, the metabolism of bromobenzene involves its conversion to bromobenzene oxide, an epoxide. tandfonline.com This reactive epoxide then conjugates with GSH, and subsequent processing yields the premercapturic acid, N-acetyl-S-(2-hydroxy-1,2-dihydrobromophenyl)-l-cysteine. tandfonline.com This intermediate is then dehydrated, often during acidic work-up of urine samples, to yield the final S-(4-bromophenyl)mercapturic acid. tandfonline.com The identification of these premercapturic acid intermediates provided crucial evidence for the role of arene oxides as reactive metabolites in the metabolism of aromatic hydrocarbons. nih.gov

Contribution to Biological Exposure Monitoring Research

The metabolites of the mercapturic acid pathway, including the precursors and final products, are invaluable tools in the field of biological exposure monitoring. researchgate.net Their detection and quantification in urine serve as non-invasive biomarkers to assess an individual's internal dose of various environmental and occupational chemicals. nih.gov

The quantification of urinary mercapturic acids is a widely accepted method for assessing human exposure to a diverse range of electrophilic chemicals. nih.gov Since the amount of mercapturate excreted is related to the absorbed dose of the parent compound, these measurements provide a more accurate picture of individual exposure than simply measuring environmental concentrations. nih.gov This is because internal biomarker measurements account for variations in absorption and metabolism among individuals. nih.gov

Mercapturic acids are considered selective biomarkers because their structure is directly related to the specific chemical or reactive metabolite to which an individual was exposed. tandfonline.com This specificity allows researchers and occupational health professionals to monitor exposure to numerous industrial chemicals, including:

Benzene (B151609): Forms S-phenylmercapturic acid (SPMA). researchgate.net

Toluene: Produces S-benzylmercapturic acid (BMA) and S-p-toluylmercapturic acid (pTMA). researchgate.net

Acrylamide: Metabolized to N-acetyl-S-(2-carbamoylethyl)cysteine. wikipedia.org

1,3-Butadiene (B125203): Its metabolites are detoxified to mercapturates like 2,3,4-trihydroxybutylmercapturate (THBMA). nih.gov

The development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection of these biomarkers at very low levels, making it possible to assess exposure in the general population as well as in occupationally exposed workers. nih.govresearchgate.net

Data from the quantification of mercapturic acid metabolites are used to establish Biological Exposure Indices (BEIs). researchgate.netnih.gov BEIs are guidance values intended to be used as a tool for evaluating the potential for health risks in occupational settings. Recent studies have confirmed the utility of mercapturic acids as a basis for these indices for various electrophilic chemicals. researchgate.netnih.gov

The presence of a mercapturic acid in urine indicates that an electrophilic compound has been absorbed and metabolized in the body. researchgate.net Because these electrophiles are often reactive and potentially carcinogenic, their detoxification via the mercapturic acid pathway is a toxicologically relevant event. nih.gov Consequently, the level of excreted mercapturate serves as a biomarker of the toxicologically relevant absorbed dose. nih.gov For many compounds, researchers have found linear relationships between the level of exposure, the amount of urinary mercapturic acid, the formation of macromolecular adducts (like DNA and protein adducts), and various biomarkers of toxic effects. nih.gov This strengthens the case for using mercapturic acids in health risk assessment and for setting occupational exposure limits. tandfonline.com

Mechanistic Investigations of Cysteine S-Conjugate Bioactivation Pathways

While the mercapturic acid pathway is predominantly a detoxification route, research has revealed that under certain circumstances, it can lead to the formation of highly toxic, reactive metabolites—a process known as bioactivation. nih.gov Studies involving premercapturic acid pathway intermediates have been crucial in understanding these alternative toxicological outcomes.

The key enzyme responsible for this bioactivation is cysteine S-conjugate β-lyase (or C-S lyase). nih.govresearchgate.net This enzyme diverts the metabolic process by acting on the l-cysteine S-conjugate, which is the immediate precursor to the N-acetylated premercapturic acid. nih.gov Instead of being safely acetylated and excreted, the cysteine S-conjugate is cleaved by β-lyase. nih.gov

Research has successfully identified several toxic reactive metabolites that are formed through the β-lyase-mediated bioactivation of cysteine S-conjugates. These studies highlight that the structure of the original xenobiotic is a critical determinant of whether the pathway leads to detoxification or toxification.

Notable examples include:

Halogenated Alkenes: The cysteine S-conjugate of tetrafluoroethylene, for example, is bioactivated by β-lyase to produce difluorothionoacyl fluoride, a highly reactive acylating agent capable of binding to cellular macromolecules. nih.gov Similarly, the cysteine conjugate of trichloroethylene, S-(dichlorovinyl)-L-cysteine (DCVC), is cleaved to a reactive thiol that is a potent nephrotoxin. nih.gov

Aromatic Hydrocarbons: While bromobenzene is typically detoxified, its reactive epoxide intermediate can lead to the formation of metabolites that cause cellular damage. nih.gov The balance between detoxification via premercapturic acid formation and bioactivation determines the ultimate hepatotoxicity. nih.gov

These investigations demonstrate that the mercapturic acid pathway is a metabolic crossroads. The study of premercapturic acids and their cysteine S-conjugate precursors has been essential in defining the enzymatic steps and chemical structures that dictate whether a foreign compound is safely eliminated or transformed into a potent toxin. nih.govnih.gov

Application of "Mercapturomics" in Comprehensive Metabolic Profiling

The field of "mercapturomics" represents a specialized sub-discipline of metabolomics focused on the comprehensive analysis of mercapturic acids and related thio-conjugates in biological systems. This targeted approach provides a powerful tool for understanding the metabolic fate of xenobiotics, including drugs, environmental pollutants, and other foreign compounds. By identifying and quantifying the full spectrum of mercapturic acid pathway metabolites, researchers can gain detailed insights into the specific biotransformation pathways involved in detoxification.

The application of mercapturomics extends to the elucidation of bioactivation pathways, where inert parent compounds are converted into reactive electrophilic intermediates. These reactive metabolites can covalently bind to cellular macromolecules, such as DNA and proteins, leading to toxicity. The formation of mercapturic acids is a critical detoxification step that intercepts these reactive intermediates. Therefore, the profile of mercapturic acids can serve as a set of biomarkers, providing a historical record of exposure to specific xenobiotics and the subsequent metabolic response.

Advanced analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS), are the cornerstone of mercapturomics. These techniques offer the high sensitivity and selectivity required to detect and quantify the often low-abundance mercapturic acid species in complex biological matrices like urine and plasma. The data generated from mercapturomics studies contribute significantly to exposure assessment, mechanistic toxicology, and the development of biomarkers for predicting individual susceptibility to xenobiotic-induced toxicity.

In Vitro and In Vivo Model Systems for Premercapturic Acid Research

Studies Utilizing Subcellular Fractions (e.g., Liver S9, Microsomes)

In vitro model systems utilizing subcellular fractions are indispensable for dissecting the enzymatic machinery responsible for the formation of premercapturic acids and their subsequent metabolic transformations. Liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, provide a comprehensive system for studying the interplay between phase I and phase II metabolic reactions. Microsomes, enriched in cytochrome P450 (CYP) enzymes, are particularly useful for investigating the initial oxidative metabolism of xenobiotics that often precedes glutathione conjugation.

Research employing these subcellular fractions has been instrumental in identifying the specific CYP isoforms involved in the generation of reactive electrophilic intermediates. By incubating a parent compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) and glutathione (GSH), researchers can observe the formation of glutathione conjugates, the direct precursors to premercapturic acids. Further incubation with cytosolic fractions containing glutathione S-transferases (GSTs) can elucidate the specific GST isoenzymes responsible for catalyzing the conjugation reaction.

These in vitro systems also allow for the investigation of the chemical stability and further metabolism of premercapturic acids themselves. For instance, studies have explored the acid and base-catalyzed dehydration of premercapturic acids to their corresponding mercapturic acids. researchgate.net In one such study, the acid dehydration of this compound derived from bromobenzene resulted in the formation of both o- and m-bromophenylmercapturic acids, indicating a shift of the sulfur atom. researchgate.net In contrast, base-catalyzed dehydration yielded only m-bromophenylmercapturic acid. researchgate.net

| Model System | Key Enzymes | Research Focus | Example Findings |

| Liver S9 Fraction | CYPs, GSTs, other cytosolic enzymes | Overall xenobiotic metabolism, interplay of Phase I and II reactions | Elucidation of complete metabolic pathways from parent compound to mercapturic acid. |

| Liver Microsomes | Cytochrome P450 (CYP) enzymes | Formation of reactive electrophilic intermediates (Phase I) | Identification of specific CYP isoforms responsible for bioactivation. |

| Cytosolic Fraction | Glutathione S-transferases (GSTs) | Glutathione conjugation (Phase II) | Identification of specific GST isoenzymes involved in detoxification. |

Preclinical Animal Model Investigations (e.g., Rodent Studies)

Preclinical animal models, particularly rodents, are essential for understanding the disposition and toxicological significance of this compound and other mercapturic acid pathway metabolites in a whole-organism context. These in vivo studies allow for the investigation of the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics and their metabolites, providing a more complete picture than can be obtained from in vitro experiments alone.

Q & A

Basic Research Questions

Q. How is 3,2-premercapturic acid detected and quantified in biological samples?

- Methodological Answer : Detection typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). Sample preparation includes acid hydrolysis to release the metabolite from conjugates, followed by derivatization for GC-MS compatibility. Validation requires spiked recovery experiments and calibration curves using synthetic standards. Isotope dilution techniques (e.g., ³⁵S-labeled analogs) can improve accuracy by correcting for matrix effects .

Q. What are the primary metabolic pathways leading to this compound formation?

- Methodological Answer : The compound arises from glutathione conjugation of bromobenzene oxide intermediates via enzymatic processes (e.g., glutathione S-transferases). The conjugate undergoes enzymatic cleavage in the kidney to form the premercapturic acid. Pathway validation involves in vitro assays with liver microsomes, isotopic tracing (³⁵S), and comparative analysis of urinary metabolites across species (e.g., rats vs. guinea pigs) to identify species-specific enzymatic differences .

Q. What experimental controls are essential for studying this compound stability in vitro?

- Methodological Answer : Controls should include:

- pH-buffered solutions (e.g., pH 2–7) to simulate physiological and urinary conditions.

- Temperature-controlled incubation (e.g., 37°C for metabolic stability).

- Negative controls with enzyme inhibitors (e.g., ascorbic acid to block oxidation).

- Stability assays must use validated analytical methods (e.g., HPLC retention time consistency) and report degradation kinetics .

Advanced Research Questions

Q. How can researchers address discrepancies in reported urinary excretion rates of this compound across species?

- Methodological Answer : Discrepancies may arise from interspecies differences in glutathione metabolism or hydrolysis conditions. To resolve this:

- Conduct cross-species studies with standardized protocols for urine collection (e.g., pH stabilization post-collection).

- Use isotope dilution mass spectrometry (IDMS) to normalize recovery rates.

- Evaluate renal clearance mechanisms via perfused kidney models to isolate excretion variables .

Q. What experimental strategies are recommended for isolating this compound from complex biological matrices?

- Methodological Answer : Isolation involves:

- Solid-phase extraction (SPE) with C18 columns for preliminary enrichment.

- Two-step chromatography (e.g., ion-exchange followed by reverse-phase HPLC).

- Purity validation via nuclear magnetic resonance (NMR) and high-resolution MS. For trace-level detection, derivatization with dansyl chloride enhances MS sensitivity .

Q. How should conflicting data on the stability of this compound under varying pH conditions be reconciled?

- Methodological Answer : Stability studies must standardize hydrolysis protocols. For example:

- Compare acid-labile breakdown (e.g., 0.1M HCl at 37°C) vs. enzymatic hydrolysis.

- Use ³⁵S-labeled premercapturic acid to track decomposition products.

- Apply multivariate statistical analysis (e.g., ANOVA) to quantify pH-dependent degradation rates and identify critical thresholds .

Q. What are the limitations of current analytical methods in distinguishing this compound from its structural isomers?

- Methodological Answer : Challenges include:

- Co-elution in chromatography due to similar polarity. Solutions involve tandem MS with collision-induced dissociation (CID) to differentiate fragment patterns.

- Synthesis of isomer-specific standards for retention time calibration.

- Cross-validation with orthogonal techniques (e.g., capillary electrophoresis) .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Evaluate study design variables such as sample preparation (e.g., hydrolysis duration), analytical sensitivity (e.g., LOD/LOQ), and species-specific metabolism. Meta-analyses should weight studies based on methodological rigor (e.g., use of isotopic tracers vs. indirect assays) .

- Statistical Reporting : Follow NIH guidelines for preclinical studies, including explicit documentation of sample sizes, exclusion criteria, and statistical tests (e.g., t-tests for pairwise comparisons). Use tools like Prism or R for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.